molecular formula C9H9BrO2S B3112177 3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid CAS No. 188240-63-3

3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid

Cat. No.: B3112177
CAS No.: 188240-63-3
M. Wt: 261.14 g/mol
InChI Key: GTEYDYFYADFBHL-UHFFFAOYSA-N
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Description

3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid is a heterocyclic compound featuring a thiophene ring fused with a benzene ring, substituted with a bromine atom and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid typically involves the bromination of 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

    4,5,6,7-Tetrahydrobenzo[b]thiophene: Lacks the bromine and carboxylic acid substituents, resulting in different chemical reactivity and applications.

    3-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene: Similar structure but lacks the carboxylic acid group, affecting its solubility and reactivity.

    4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carboxylic acid: Lacks the bromine substituent, leading to different substitution reaction pathways.

Uniqueness: 3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical properties and reactivity. These functional groups enable a wide range of chemical transformations and applications, making this compound valuable in various research and industrial contexts .

Properties

IUPAC Name

3-bromo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c10-8-6-4-2-1-3-5(6)7(13-8)9(11)12/h1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEYDYFYADFBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(SC(=C2C1)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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